Head-to-Head Potency vs. Parent Sophoridine
In a direct head-to-head comparison within the same study, Anticancer agent 147 (compound 6j) exhibited anti-liver cancer activity with IC50 values below 10 μM across six liver cancer cell lines [1]. In stark contrast, the parent compound sophoridine demonstrated negligible activity with an IC50 exceeding 5 mM (i.e., >5,000 μM) under identical assay conditions [1]. This represents a differential of greater than 500-fold in potency between the derivative and its parent scaffold. Furthermore, mechanistic dissection revealed that while sophoridine inhibits proliferation through Topo I inhibition, 6j acts exclusively via ferroptosis induction, as evidenced by ferrostatin-1 rescue experiments that fully restored cell viability [2].
| Evidence Dimension | In vitro cytotoxicity (IC50) against liver cancer cell lines |
|---|---|
| Target Compound Data | IC50 < 10 μM across six liver cancer cell lines (HepG2, MHCC-97H, etc.) |
| Comparator Or Baseline | Sophoridine (parent compound): IC50 > 5 mM |
| Quantified Difference | >500-fold potency improvement |
| Conditions | Cell viability assay (CCK-8), 48-hour treatment, six liver cancer cell lines |
Why This Matters
This differential confirms that the chemical modifications in Anticancer agent 147 are not incremental but transformative, enabling a >500-fold gain in potency and a complete mechanistic shift from Topo I inhibition to ATF3-mediated ferroptosis.
- [1] Tian K, Wei J, Wang R, Wei M, Wu L. Sophoridine derivative 6j inhibits liver cancer cell proliferation via ATF3 mediated ferroptosis. Cell Death Discov. 2023;9(1):296. Figure 1B, Figure S1A. View Source
- [2] Tian K, Wei J, Wang R, Wei M, Wu L. Sophoridine derivative 6j inhibits liver cancer cell proliferation via ATF3 mediated ferroptosis. Cell Death Discov. 2023;9(1):296. Figure S1B, Figure 3D. View Source
